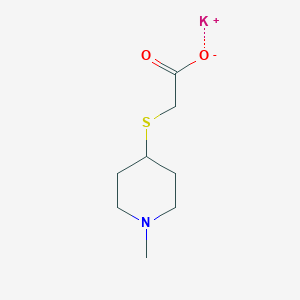

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate is a chemical compound with the CAS Number: 2378506-78-4 . It has a molecular weight of 227.37 . The IUPAC name for this compound is potassium 2- ( (1-methylpiperidin-4-yl)thio)acetate .

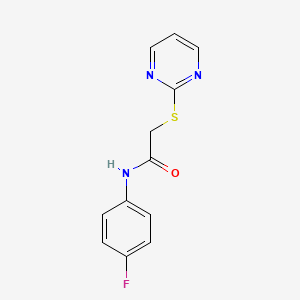

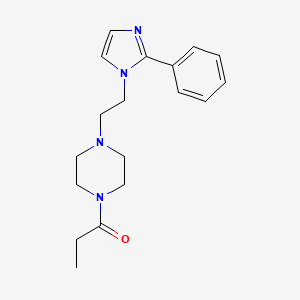

Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO2S.K/c1-9-4-2-7 (3-5-9)12-6-8 (10)11;/h7H,2-6H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .

Aplicaciones Científicas De Investigación

Potassium in Agriculture

Potassium plays a critical role in plant growth and development. It is one of the most important nutrients influencing various physiological processes within plants. Research has shown that potassium fertilization, such as polymer-coated potassium chloride (PCPC), significantly impacts cotton yields, yield components, fiber qualities, potassium use efficiencies, and leaf senescence under saline conditions. A study conducted in the Yellow River Delta of China with a high-yielding cotton cultivar demonstrated that combining PCPC with potassium sulfate (K₂SO₄) at a 7:3 potassium ratio can delay leaf senescence, increase yields and fiber qualities, and improve potassium use efficiencies and economic benefits in cotton (Yang et al., 2017).

Potassium in Plant Stress Response

Potassium is also vital in regulating plant responses and tolerance to abiotic stresses, such as drought and salinity. It helps maintain ion homeostasis, regulate osmotic balance, and enhance antioxidant defense in plants, thereby protecting them from oxidative stress under various environmental adversities. The molecular mechanisms of potassium-induced abiotic stress tolerance in plants are an active area of research, emphasizing its importance in improving crop resilience to environmental stresses (Hasanuzzaman et al., 2018).

Potassium in Energy Storage

The exploration of potassium in secondary batteries, such as potassium-ion, potassium-O₂ (or -air), and potassium-sulfur batteries, highlights its potential advantages over lithium or sodium as a charge carrier. Potassium secondary batteries are attracting attention due to their potentially low cost, availability of basic materials, and intriguing electrochemical behaviors. These batteries offer high reversibility and long cycling life, making them a promising option for future energy storage solutions (Eftekhari et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

Propiedades

IUPAC Name |

potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.K/c1-9-4-2-7(3-5-9)12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLLADVIUPQCSH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)SCC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14KNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567579.png)

![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)

![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)

![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)

![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)

![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)

![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)